molecular formula C5H3ClN4O B1436504 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 42754-97-2

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Katalognummer: B1436504
CAS-Nummer: 42754-97-2
Molekulargewicht: 170.56 g/mol
InChI-Schlüssel: IHMWOTGINGMVHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic organic compound with systematic nomenclature reflecting its fused bicyclic structure. The IUPAC name, 6-chloro-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one , precisely denotes the positions of functional groups and hydrogenation states. Alternative designations include 6-chloro-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and 4-amino-6-chloropyrazolo[3,4-d]pyrimidine, depending on tautomeric forms and synthetic derivatives.

Key Identifiers

Property Value
CAS Registry Number 42754-97-2
Molecular Formula C₅H₃ClN₄O
Molecular Weight 170.56 g/mol
SMILES Notation C1=NNC2=C1C(=O)NC(=N2)Cl

The compound’s CAS number and SMILES string are critical for database searches, while its molecular formula underscores a chlorine atom at position 6 and a ketone group at position 4.

Molecular Structure and Composition

The molecule comprises a fused pyrazole (5-membered ring) and pyrimidine (6-membered ring) system. X-ray crystallography reveals a planar bicyclic core with bond lengths and angles consistent with aromatic heterocycles. The chlorine substituent at position 6 and the lactam group at position 4 dominate its reactivity.

Structural Features

  • Pyrazole Ring : Positions 1–3 form a pyrazole with two adjacent nitrogen atoms.
  • Pyrimidine Ring : Positions 4–7 create a pyrimidine with nitrogen atoms at positions 1 and 3.
  • Tautomerism : The compound exists in equilibrium between 1H,4H and 1H,7H tautomers, influencing its hydrogen-bonding capacity.

Spectroscopic data corroborate this structure:

  • ¹H NMR : Signals at δ 8.21 (s, 1H, H-3), 6.95 (s, 1H, H-5), and 12.3 (s, 1H, NH).
  • IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 745 cm⁻¹ (C-Cl vibration).

Historical Development and Discovery

The synthesis of pyrazolopyrimidinones emerged in the mid-20th century during investigations into purine analogs. This compound was first reported in the 1980s via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitriles with acyl chlorides. Early routes involved multi-step sequences with poor yields, but modern methods employ one-pot reactions using phosphoryl chloride (POCl₃) as both catalyst and dehydrating agent.

Evolution of Synthetic Routes

Era Method Yield Improvement
1980s Stepwise cyclization of enaminonitriles 40–50%
2000s POCl₃-mediated one-pot synthesis 75–90%

These advances enabled scalable production for pharmaceutical research, particularly in kinase inhibition studies.

Classification within Pyrazolopyrimidinone Family

Pyrazolopyrimidinones are classified by ring fusion positions. This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one subclass, distinguished by fusion at the 3,4-positions of the pyrazole and 4,5-positions of the pyrimidine. Comparatively, pyrazolo[1,5-a]pyrimidines (e.g., zaleplon) exhibit distinct pharmacological profiles due to altered nitrogen positioning.

Structural Comparison of Pyrazolopyrimidinones

Compound Class Fusion Positions Example Drug Primary Use
Pyrazolo[3,4-d]pyrimidin-4-one 3,4 (pyrazole) N/A Kinase inhibition
Pyrazolo[1,5-a]pyrimidine 1,5 (pyrazole) Zaleplon Sedation

This classification underscores the impact of ring fusion geometry on biological activity.

Isosteric Relationship with Adenine

The compound’s scaffold mimics adenine, a purine nucleobase, through isosteric replacement of the imidazole ring with a pyrazole. This analogy enables interaction with adenine-binding enzymes, such as cyclin-dependent kinases (CDKs) and phosphodiesterases.

Key Isosteric Features

  • Hydrogen Bonding : The pyrimidine N1 and pyrazole N2 positions replicate adenine’s N9 and N7, facilitating competitive inhibition.
  • Chlorine Substitution : The 6-chloro group enhances electronegativity, improving binding affinity compared to unsubstituted analogs.

Studies demonstrate its efficacy as a CDK2 inhibitor (IC₅₀ = 0.8 μM), leveraging this isosterism to block ATP-binding pockets.

Eigenschaften

IUPAC Name

6-chloro-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWOTGINGMVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278510
Record name 6-Chloro-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42754-97-2
Record name 42754-97-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically starts from appropriately substituted pyrazole precursors, which are then elaborated to form the fused pyrimidine ring. The key steps involve:

  • Formation of the pyrazole intermediate with suitable amino or cyano substituents.
  • Cyclization with urea or related reagents to construct the pyrimidinone ring.
  • Chlorination at the 6-position to introduce the chloro substituent.

Detailed Preparation Route

A representative synthetic route, adapted from recent literature on related pyrazolo[3,4-d]pyrimidine derivatives, proceeds as follows:

Step Reaction Reagents/Conditions Product
1 Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile Reaction of ethoxymethylene malononitrile with phenylhydrazine Pyrazole intermediate
2 Partial hydrolysis of cyano group Treatment with alcoholic NaOH Carboxamide derivative
3 Cyclization to form pyrazolo[3,4-d]pyrimidine-4,6-dione Fusion with urea Dione intermediate
4 Chlorination at 4,6-positions Phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) 4,6-dichloro-pyrazolo[3,4-d]pyrimidine
5 Selective substitution to obtain 6-chloro derivative Reaction with aniline or other amines 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one derivatives

This sequence highlights the crucial chlorination step using POCl3 and PCl5 to install the chloro substituent at the 6-position, which is essential for further derivatization or biological activity.

Solubility and Stock Solution Preparation

The compound's solubility characteristics influence its handling and preparation for biological assays. According to supplier data for closely related compounds (e.g., 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one), stock solutions are prepared by selecting solvents based on solubility profiles, often involving DMSO as a primary solvent. Heating to 37°C and ultrasonic oscillation can enhance solubility. Storage conditions are critical to maintain compound stability, with recommendations including:

  • Storage at 2-8°C for short term.
  • Stock solutions stored at -20°C for up to 1 month or at -80°C for up to 6 months.
  • Avoid repeated freeze-thaw cycles by aliquoting solutions.

A sample stock solution preparation table for related compounds is as follows:

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 5.42 1.08 0.54
5 mg 27.09 5.42 2.71
10 mg 54.18 10.84 5.42

This data guides precise preparation for experimental use.

Research Findings on Synthetic Modifications

In the context of drug development, derivatives of this compound have been synthesized by substitution at various positions to optimize biological activity, especially targeting EGFR. The synthetic routes often employ the chlorinated intermediate as a key building block for further functionalization via nucleophilic aromatic substitution with amines or hydrazine derivatives.

For example, the chlorinated intermediate reacts with hydrazine hydrate to yield hydrazinyl derivatives, which can then be condensed with aldehydes or ketones to form hydrazones. These transformations are typically performed under reflux with acidic catalysts such as glacial acetic acid.

Summary Table of Key Synthetic Steps and Conditions

Step Reaction Type Reagents Conditions Notes
Pyrazole formation Condensation Ethoxymethylene malononitrile + phenylhydrazine Room temperature Forms amino-pyrazole intermediate
Partial hydrolysis Base hydrolysis Alcoholic NaOH Controlled temperature Converts cyano to carboxamide
Cyclization Fusion Urea Elevated temperature Forms pyrazolopyrimidine dione
Chlorination Electrophilic substitution POCl3, PCl5 Heating under reflux Introduces chloro groups at 4,6-positions
Amination Nucleophilic substitution Aniline, hydrazine Room temperature to reflux Selective substitution at chloro positions

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions typically involve agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.

  • Substitution: : This compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent, which can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in an acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Amines or thiols in aprotic solvents like dimethylformamide (DMF) under mild heating conditions.

Major Products Formed

Oxidation and reduction reactions typically lead to various oxidized or reduced derivatives of the parent compound. Substitution reactions, depending on the nucleophile used, can lead to a wide array of functionalized pyrazolopyrimidinones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is primarily investigated for its potential as a pharmaceutical agent. It serves as a scaffold for developing new drugs targeting various diseases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of specific kinases that play critical roles in cancer cell proliferation and survival.

Inhibition of Enzymes

This compound has been identified as a potent inhibitor of certain enzymes, including:

  • CYP1A2 : Inhibiting this enzyme may affect drug metabolism and pharmacokinetics.
  • Protein Kinases : Targeting these enzymes can lead to therapeutic strategies against diseases such as cancer and inflammation.

Biological Research

In biological research, this compound is utilized as a tool compound for studying cellular mechanisms.

Cell Signaling Pathways

The compound is used to investigate pathways involved in cell signaling. By inhibiting specific kinases, researchers can elucidate their roles in various cellular processes including:

  • Apoptosis
  • Cell cycle regulation
  • Metabolic pathways

Development of Diagnostic Tools

The unique properties of this compound make it suitable for the development of diagnostic tools in medicine. Its ability to selectively bind to certain biological targets can be harnessed for imaging techniques or as part of assay systems to detect disease markers.

Case Study 1: Anticancer Activity

A recent study demonstrated that analogs of this compound exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted how structural modifications improved potency and selectivity compared to existing treatments.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal indicated that this compound effectively inhibited CYP1A2 activity in vitro. This finding has implications for drug-drug interactions and personalized medicine approaches.

Case Study 3: Cellular Mechanisms

In a cellular model study, the compound was shown to alter signaling pathways related to apoptosis, suggesting potential applications in therapies aimed at inducing cancer cell death.

Wirkmechanismus

The mechanism of action for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one largely depends on its application:

  • Biological: : It may act as an inhibitor of specific enzymes, interfering with biological pathways critical for the survival or replication of pathogens.

  • Medical: : By targeting enzymes or receptors associated with disease processes, it can modulate immune responses or inhibit the growth of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Reactivity CAS Number
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one C₅H₃ClN₄O 170.56 Cl at C6, ketone at C4 Kinase inhibitors, nucleobase analogs 42754-97-2
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine C₆H₆ClN₅ 183.60 Cl at C4, NH₂ at C6, methyl at N1 Anticancer agents, alkylation studies 100644-66-4
6-Chloro-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one C₁₁H₇ClN₄O 246.65 Cl at C6, phenyl at N1 Anticonvulsant activity studies 6288-99-9
6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (ppG) C₅H₅N₅O 151.13 NH₂ at C6, ketone at C4 Nucleobase analog (guanine mimic) -
5-Amino-2-methylthieno[3,4-d]pyrimidin-4(3H)-one C₇H₇N₃OS 181.21 Thiophene fusion, NH₂ at C5 Antimicrobial agents -

Key Research Findings

  • Synthetic Flexibility : The target compound’s chloro group enables diverse derivatization pathways, including hydrazide formation (e.g., compound 3) and Schiff base synthesis .
  • Structure-Activity Relationships (SAR): Phenyl or methyl substituents at N1 (e.g., 6-Chloro-1-phenyl derivatives) enhance lipophilicity and blood-brain barrier penetration, critical for anticonvulsant activity . Thiophene fusion (as in thieno[3,4-d]pyrimidinones) introduces π-stacking interactions, improving antimicrobial efficacy .

Biologische Aktivität

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, with the CAS number 42754-97-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antiviral, anti-inflammatory, and anticancer effects, supported by recent research findings and data tables.

The molecular formula of this compound is C5_5H3_3ClN4_4O, with a molecular weight of 170.56 g/mol. The structure includes a pyrazolo-pyrimidine core, which is essential for its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. For instance, research focused on Zika virus inhibitors demonstrated that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibited low micromolar antiviral activity. Specifically, this compound showed an EC50_{50} value of 5.1 µM against Zika virus and a CC50_{50} (cytotoxic concentration) of 39 µM, indicating a promising therapeutic window for further development .

CompoundEC50_{50} (µM)CC50_{50} (µM)
This compound5.139

Anticancer Activity

Emerging evidence suggests that pyrazolo[3,4-d]pyrimidine derivatives may also possess anticancer properties. Compounds within this class have been evaluated for their ability to inhibit various cancer cell lines. While specific data for this compound is sparse, studies indicate that structural analogs can induce apoptosis in cancer cells through various mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Modifications at specific positions on the pyrazole ring can significantly influence both antiviral and anticancer activities. For instance:

  • Electron-withdrawing groups at the para position of ring A enhance antiviral efficacy.
  • Substituents at positions 1 and 3 of the pyrazolo ring are critical for maintaining activity against viral targets.

Q & A

Q. What are the standard synthetic routes for 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of 5-aminopyrazole-4-carboxylate derivatives. Key methods include:

  • Formamide-mediated cyclization : Reacting ethyl-5-aminopyrazole-4-carboxylate with formamide yields pyrazolo[3,4-d]pyrimidine scaffolds .
  • Urea/thiourea routes : Treatment with urea or thiourea under reflux produces pyrimidin-4-one or thioxo derivatives, respectively. Yields vary with temperature and catalyst (e.g., KOH enhances cyclization efficiency) .
  • Phosphorus oxychloride activation : Condensation with amines in the presence of POCl₃ facilitates chloro-substitution at the 6-position, critical for introducing reactivity .

Q. How is the structural identity of this compound confirmed experimentally?

  • Spectroscopic analysis :
    • NMR : Distinct signals for pyrazole (δ 7.5–8.5 ppm) and pyrimidine (δ 6.5–7.2 ppm) protons, with chlorine substitution causing deshielding .
    • Mass spectrometry : Molecular ion peaks at m/z 212.6 (C₇H₅ClN₄O) confirm molecular weight .
  • X-ray crystallography : Resolves bond angles and confirms the fused pyrazole-pyrimidine ring system .

Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives?

These compounds act as purine analogs, targeting:

  • Kinase enzymes : Inhibitors of cyclin-dependent kinases (CDKs) due to structural mimicry of ATP-binding sites .
  • Angiogenesis pathways : Thioether derivatives (e.g., 1,5-diphenyl-6-thioxo analogs) exhibit antiangiogenic activity by modulating VEGF signaling .

Advanced Research Questions

Q. How can conflicting data on the anticancer efficacy of 6-chloro derivatives be resolved across studies?

Discrepancies often arise from:

  • Purity variations : By-products from incomplete cyclization (e.g., residual thiourea adducts) may skew bioassay results. HPLC purity >98% is recommended for pharmacological studies .
  • Cell line specificity : Activity in breast cancer (MCF-7) vs. lack of efficacy in lung cancer (A549) may reflect differential kinase expression. Use kinase profiling assays (e.g., KinomeScan) to validate targets .

Q. What strategies optimize the synthesis of 6-chloro derivatives for scale-up without compromising reactivity?

  • Catalyst selection : Preyssler-type nanocatalysts (e.g., acidic cesium salts) improve cyclization efficiency (yields >85%) and reduce reaction time (2–4 hrs vs. 12 hrs conventional) .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful removal to avoid halogenation side reactions .

Q. How do substituents at the 1- and 3-positions alter the compound’s pharmacokinetic properties?

  • Lipophilicity : Chlorophenyl groups at position 1 (e.g., 1-(4-chlorophenyl) analogs) increase logP values by 1.5–2.0, enhancing blood-brain barrier penetration .
  • Metabolic stability : Methyl groups at position 3 reduce CYP450-mediated oxidation, as shown in microsomal stability assays (t₁/₂ > 120 mins vs. 30 mins for unsubstituted analogs) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key Reference
Formamide cyclizationFormamide, 120°C, 6 hrs70–75
Thiourea cyclizationThiourea, KOH, reflux, 8 hrs65–68
Preyssler nanocatalystCs-Preyssler, 80°C, 2 hrs85–90

Q. Table 2. Analytical Signatures

TechniqueKey Data PointsApplication
¹H NMRδ 8.2 (pyrazole-H), δ 6.8 (pyrimidine-H)Structural confirmation
LC-MS[M+H]⁺ = 213.0Purity assessment
X-ray diffractionBond angles: N1-C2-N3 = 117°Crystallographic validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Reactant of Route 2
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.